![molecular formula C45H43N3O7 B2850528 Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH CAS No. 1821378-64-6](/img/structure/B2850528.png)
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH
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Description
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, also known as Fmoc-Gln(t-butoxycarbonyl)-Ser(2-methyl-2-propylprolyl)-OH, is an organic compound that has been widely used in scientific research applications. It is a derivative of the amino acid serine, and is commonly used in peptide synthesis due to its high stability and low cost. Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Solid-Phase Synthesis of Peptides
The compound Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH has applications in the solid-phase synthesis of peptides. A method that involves the quantitative attachment of N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a tris(alkoxy)benzylamino (PAL) support has been developed. This approach enables the synthesis of peptides with C-terminal asparagine or glutamine, such as H-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH and the serum thymic factor pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH (Albericio, Abel, & Bárány, 2009).
Pseudo-Prolines in Solid-Phase Peptide Synthesis
Pseudo-prolines (psi Pro) are implemented as a temporary protection technique for serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The incorporation of pseudo-prolines into a growing peptide chain proceeds through the coupling of preformed, suitably protected psi Pro dipeptides, enhancing solubility and preventing peptide aggregation and beta-sheet formation (Mutter et al., 1995).
Synthesis of Phosphoserine Peptides
The compound is useful in a building block method for the solid-phase peptide synthesis (SPPS) of serine phosphopeptides, using a combination of Fmoc and Alloc strategies. This method has been applied to synthesize tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer’s Disease (Shapiro et al., 1996).
Polymer-Supported Synthesis of Morpholine Derivatives
The polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported using immobilized Fmoc-Ser(tBu)-OH. This approach involves the solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, followed by trifluoroacetic acid-mediated cleavage from the resin. The resulting morpholine/thiomorpholine-3-carboxylic acids have specific stereochemistry and form stable N-acylmorpholine rotamers (Králová et al., 2017).
Peptide Thioamide Formation
The compound has been used in the formation of peptide thioamides. Endothiopeptides, important in peptide research, have been obtained by coupling Fmoc-protected amino monothioacids with amino acid or peptide esters. This process involves chromatographic separation and yields products of high optical purity (Hoeg-Jensen et al., 1991).
properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGMGQRBDQAVPQ-YDAXCOIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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